Thiazyl trifluoride

Description

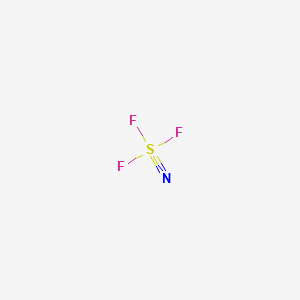

Structure

3D Structure

Properties

CAS No. |

15930-75-3 |

|---|---|

Molecular Formula |

F3NS |

Molecular Weight |

103.07 g/mol |

IUPAC Name |

azanylidyne(trifluoro)-λ6-sulfane |

InChI |

InChI=1S/F3NS/c1-5(2,3)4 |

InChI Key |

UQUPGRNSXINWBS-UHFFFAOYSA-N |

SMILES |

N#S(F)(F)F |

Canonical SMILES |

N#S(F)(F)F |

Other CAS No. |

15930-75-3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Thiazyl Trifluoride from Sulfur Monochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of thiazyl trifluoride (NSF₃), a compound of interest for its unique chemical properties and potential applications, starting from the readily available precursor, sulfur monochloride (S₂Cl₂). The synthesis is a two-step process involving the formation of a key intermediate, tetrasulfur tetranitride (S₄N₄), followed by its fluorination. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound from sulfur monochloride proceeds through a well-established two-step reaction sequence. The first step involves the ammonolysis of sulfur monochloride to produce the cyclic sulfur-nitrogen compound, tetrasulfur tetranitride. In the second step, this intermediate is subjected to fluorination using a strong fluorinating agent, silver(II) fluoride (AgF₂), to yield the desired this compound.

Experimental Protocols

Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)

This procedure outlines the synthesis of the crucial intermediate, tetrasulfur tetranitride, from sulfur monochloride.

Materials:

-

Sulfur monochloride (S₂Cl₂)

-

Ammonia (NH₃), dry gas

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dioxane, dry

-

Benzene

-

Deionized water

Equipment:

-

Three-necked flask

-

Magnetic stirrer

-

Gas inlet tube

-

Ice bath

-

Soxhlet extractor

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add 250 mL of anhydrous carbon tetrachloride and 40 mL (0.5 mol) of sulfur monochloride.[1]

-

Cool the flask to 0°C using an ice bath.

-

With vigorous stirring, bubble dry ammonia gas through the solution at a flow rate of approximately 1200 mL/min for 1 hour. An orange precipitate will form in a red solution.[1]

-

After the reaction is complete, the precipitate is washed with pure water with stirring for approximately 3 hours to remove ammonium chloride.[1]

-

The crude S₄N₄ is then isolated by Soxhlet extraction with dry dioxane.[1]

-

The extracted product is further purified by recrystallization from benzene to yield pure S₄N₄ crystals.[1]

Step 2: Synthesis of this compound (NSF₃)

This protocol details the fluorination of tetrasulfur tetranitride to produce the final product, this compound.

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver(II) fluoride (AgF₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Potassium permanganate solution

-

Anhydrous calcium chloride

Equipment:

-

Copper reactor

-

Copper reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Gas drying train

-

Cold traps (for product condensation)

Procedure:

-

In a copper reactor equipped with a copper reflux condenser and a magnetic stirrer, add 3.7 g (0.02 mol) of tetrasulfur tetranitride and 80 mL of anhydrous carbon tetrachloride.[1]

-

Heat the mixture to a stable reflux under a nitrogen atmosphere.

-

Quickly add 45.7 g (0.32 mol) of silver(II) fluoride to the refluxing mixture.[1][2]

-

Maintain the reaction at 78°C for 2 hours with continuous stirring.[1][2]

-

The gaseous product (NSF₃) is passed through a drying train containing a potassium permanganate solution and anhydrous calcium chloride.[1][2]

-

The purified gas is then condensed and collected in a cold trap. Further purification can be achieved through multistage condensation to remove volatile impurities.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of tetrasulfur tetranitride and this compound.

Table 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)

| Parameter | Value | Reference |

| Reactants | ||

| Sulfur Monochloride (S₂Cl₂) | 0.5 mol | [1] |

| Ammonia (NH₃) | Excess (gas) | [1] |

| Solvent | Carbon Tetrachloride (CCl₄) | [1] |

| Reaction Temperature | 0°C | [1] |

| Yield | 43% | [1] |

| Purity | >99% (by XPS) | [1] |

Table 2: Synthesis of this compound (NSF₃)

| Parameter | Value | Reference |

| Reactants | ||

| Tetrasulfur Tetranitride (S₄N₄) | 0.02 mol (3.7 g) | [1] |

| Silver(II) Fluoride (AgF₂) | 0.32 mol (45.7 g) | [1][2] |

| Solvent | Carbon Tetrachloride (CCl₄) | [1][2] |

| Reaction Temperature | 78°C | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| **Overall Yield (from S₂Cl₂) ** | ~25% | [2] |

| Purity | Up to 90.6% (by GC) | [2] |

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

Mass Spectrometry (GC/EI/MS): The electron ionization mass spectrum of NSF₃ shows the following characteristic fragments (m/z):

-

102.8 [M]⁻

-

88.9 [SF₃]⁺

-

83.9 [NSF₂]⁺

-

69.9 [SF₂]⁺

-

65 [NSF]⁺

-

46.8 [NS]⁺

-

32 [S]⁺[2]

Infrared (IR) Spectroscopy: The IR spectrum of NSF₃ exhibits characteristic vibrational frequencies. The NIST WebBook provides a reference spectrum for this compound.[3]

Safety Considerations

-

Sulfur Monochloride (S₂Cl₂): Corrosive and reacts with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Ammonia (NH₃): Toxic and corrosive gas. Use in a well-ventilated area.

-

Tetrasulfur Tetranitride (S₄N₄): A shock-sensitive explosive. Handle with extreme care and avoid grinding or subjecting it to impact.

-

Silver(II) Fluoride (AgF₂): A strong oxidizing and fluorinating agent. Reacts with water. Handle in a dry environment.

-

This compound (NSF₃): A toxic gas. All manipulations should be performed in a fume hood or a glovebox.

This guide provides a comprehensive overview for the synthesis of this compound from sulfur monochloride. Researchers should always consult original literature and adhere to strict safety protocols when carrying out these procedures.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Thiazyl Trifluoride (NSF₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bonding of thiazyl trifluoride (NSF₃), a stable, colorless gas with significant academic and synthetic interest. We delve into the experimental and theoretical data that define its three-dimensional structure, including a detailed summary of bond lengths and angles determined by various techniques. This document outlines representative experimental protocols for key structural determination methods and explores the theoretical models, from VSEPR to molecular orbital theory and the concept of negative hyperconjugation, that describe the unique bonding in this molecule, particularly the nature of the sulfur-nitrogen bond.

Introduction

This compound (NSF₃) is an inorganic compound that stands as a prime example of a stable molecule featuring a sulfur-nitrogen multiple bond.[1][2] Its tetrahedral molecular geometry around the sulfur atom and the nature of the S-N bond have been subjects of extensive study.[1] Understanding the precise molecular structure and the underlying bonding principles of NSF₃ is crucial for its application as a precursor in the synthesis of other sulfur-nitrogen-fluorine compounds.[1][2] This guide consolidates the current knowledge on the molecular geometry and bonding of NSF₃, presenting key data in a structured format and providing detailed insights into the methodologies used for its characterization.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound is a distorted tetrahedron with the sulfur atom at its center.[1][2] This geometry is a consequence of the bonding and electron pair repulsion around the central sulfur atom.

Visualization of Molecular Geometry

The following diagram illustrates the molecular geometry of this compound, showing the central sulfur atom bonded to one nitrogen and three fluorine atoms.

Caption: Molecular Geometry of this compound (NSF₃)

Quantitative Structural Data

The precise bond lengths and angles of NSF₃ have been determined through various experimental techniques and computational methods. The following table summarizes these key quantitative data for easy comparison.

| Parameter | Microwave Spectroscopy | X-ray Crystallography | Computational (ωB97XD/Def2-TZVP) |

| S-N Bond Length (Å) | 1.416 | 1.411(5) | 1.406 |

| S-F Bond Length (Å) | 1.552 | 1.5309(4), 1.534(2) | - |

| F-S-F Bond Angle (°) | 94.03 | 94.16(9), 94.36(12) | 93.9 |

| N-S-F Bond Angle (°) | - | 122.44(9), 121.76(16) | 122.5 |

Experimental Protocols for Structural Determination

The determination of the molecular geometry of NSF₃ relies on sophisticated experimental techniques. Below are representative protocols for the key methods cited.

Representative Protocol for Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.[1]

Methodology:

-

Sample Introduction: A gaseous sample of NSF₃ is introduced into a high-vacuum chamber (typically < 10⁻⁵ mbar) through a fine nozzle (e.g., 0.2 mm diameter).

-

Electron Beam Generation: A high-energy electron beam (e.g., 40-60 keV) is generated from an electron gun and collimated.

-

Diffraction: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera) placed at a known distance from the interaction point. To compensate for the steep decline in scattering intensity with angle, a rotating sector is often placed in front of the detector.

-

Data Analysis: The radial distribution of the diffraction intensity is measured. The molecular scattering component is extracted and subjected to a Fourier transform to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.

Representative Protocol for Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its moments of inertia and, subsequently, its geometry can be derived.[3]

Methodology:

-

Sample Preparation: A gaseous sample of NSF₃ is introduced into a waveguide or a resonant cavity of a microwave spectrometer at low pressure (e.g., 10-50 mTorr) and typically at low temperature (e.g., using a supersonic jet expansion).

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a specific frequency range (e.g., 8-18 GHz).

-

Detection of Absorption: As the frequency of the microwaves is swept, the absorption of radiation by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the molecule.

-

Spectral Analysis: The frequencies of the rotational transitions are measured with high precision. For a symmetric top molecule like NSF₃, the spectrum is relatively simple and can be readily assigned to specific quantum number transitions.

-

Structure Determination: The rotational constants (A, B, C) are determined from the transition frequencies. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., containing ¹⁵N or ³⁴S), the moments of inertia can be used to calculate a precise molecular structure, including bond lengths and angles.

Bonding in this compound

The nature of the chemical bonds in NSF₃, particularly the sulfur-nitrogen bond, has been a subject of considerable theoretical interest.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory provides a simple yet effective model for predicting the geometry of NSF₃. The central sulfur atom has six valence electrons. It forms a single bond with each of the three fluorine atoms and a triple bond with the nitrogen atom. This arrangement results in four regions of electron density around the sulfur atom, leading to a prediction of a tetrahedral electron geometry.[4] However, the multiple bond to nitrogen exerts a greater repulsive force than the single bonds to fluorine, causing a distortion from the ideal tetrahedral angle of 109.5°. This repulsion increases the N-S-F bond angle and decreases the F-S-F bond angle, consistent with the experimental data.[4]

The Sulfur-Nitrogen Triple Bond

The S-N bond in this compound is widely considered to be a triple bond.[1][2] This is supported by its short bond length (approximately 1.416 Å), which is significantly shorter than a typical S-N single bond (~1.76 Å) or double bond (~1.55 Å). The triple bond consists of one sigma (σ) bond and two pi (π) bonds.

Hybridization

In a simplified valence bond model, the sulfur atom in NSF₃ is often described as being sp³ hybridized.[2] Three of the sp³ hybrid orbitals form sigma bonds with the three fluorine atoms, and the fourth sp³ hybrid orbital forms a sigma bond with the nitrogen atom. The p-orbitals on sulfur and nitrogen that are not involved in hybridization then overlap to form the two π bonds.

Molecular Orbital Theory and Negative Hyperconjugation

A more sophisticated description of the bonding in NSF₃ is provided by molecular orbital (MO) theory. Computational studies and Natural Bond Orbital (NBO) analysis suggest that negative hyperconjugation plays a significant role in the stability and short S-N bond length.[5] This involves the donation of electron density from the lone pair on the nitrogen atom into the antibonding σ* orbitals of the S-F bonds. This interaction strengthens the S-N bond, giving it more triple bond character, and slightly weakens the S-F bonds.

Logical and Experimental Workflow

The determination of the molecular structure of a novel compound like this compound typically follows a structured workflow, integrating synthesis, purification, and various analytical techniques.

Caption: Generalized workflow for molecular structure determination.

Conclusion

The molecular geometry of this compound is a distorted tetrahedron, a structure well-supported by a convergence of evidence from microwave spectroscopy, gas-phase electron diffraction, X-ray crystallography, and computational chemistry. The bonding is characterized by a short and strong sulfur-nitrogen triple bond, with contributions from negative hyperconjugation providing a more nuanced understanding than simple valence bond theory. The detailed structural data and understanding of the bonding in NSF₃ are essential for its continued use in the rational design and synthesis of novel sulfur-nitrogen compounds for various applications, including in the development of new materials and pharmaceuticals.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and dielectric properties of the eco-friendly insulating gas this compound - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. bhu.ac.in [bhu.ac.in]

A Technical Guide to the Historical Synthesis of Thiazyl Trifluoride (NSF₃)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and modern synthetic routes to thiazyl trifluoride (NSF₃), a key precursor in sulfur-nitrogen-fluorine chemistry. This document provides a comprehensive overview of the evolution of NSF₃ synthesis, presenting detailed experimental protocols for key methods, quantitative data for comparison, and logical diagrams to illustrate the developmental pathway of its synthesis.

Introduction

This compound (NSF₃) is a stable, colorless gas notable for the triple bond between sulfur and nitrogen, which imparts unique chemical properties. First synthesized in the mid-20th century, the methods for its preparation have evolved significantly, driven by the need for safer and more efficient protocols. This guide details the pivotal historical methods and contrasts them with contemporary approaches, providing researchers with a thorough understanding of the synthesis of this important compound.

Historical Synthesis Methods

The initial synthesis of this compound was pioneered by O. Glemser and his colleagues in the 1950s. These early methods laid the groundwork for subsequent advancements in sulfur-nitrogen-fluorine chemistry.

The Glemser Synthesis (ca. 1956)

The first successful isolation of this compound was reported by Oskar Glemser and his coworkers. One of the primary methods developed involved the direct fluorination of thiazyl fluoride (NSF).

Reaction:

NSF + 2 AgF₂ → NSF₃ + 2 AgF

Another early method reported by Glemser involved the oxidative decomposition of N-(carbonyl)iminosulfur difluoride.

Reaction:

FC(O)NSF₂ + 2 AgF₂ → NSF₃ + 2 AgF + COF₂

Similar to the direct fluorination of NSF, detailed experimental procedures from the original literature for this method are not widely accessible.

Synthesis from Tetrasulfur Tetranitride (S₄N₄)

A significant historical route to this compound involves the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride. This method has been revisited and optimized in recent years, providing a more detailed and accessible protocol.

Modern Synthetic Approaches

Contemporary research has focused on developing safer and more efficient methods for the generation of this compound, particularly for laboratory-scale applications.

Ex Situ Generation of this compound

A modern approach involves the ex situ generation of NSF₃ gas from a precursor in a two-chamber reactor. This method avoids the handling of explosive or highly reactive starting materials and allows for the immediate use of the generated gas in subsequent reactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

| Method | Precursors | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) |

| Fluorination of S₄N₄ | S₂Cl₂, NH₃ (to form S₄N₄) | AgF₂ | CCl₄ | 78 | 2 | ~25 | >90 |

| Ex Situ Generation | F₅BzN=SCl₂ | AgF₂ | MeCN | Room Temp. | Few hours | >99 (NMR Yield) | High (used in situ) |

Experimental Protocols

Synthesis of this compound from Tetrasulfur Tetranitride

This protocol is adapted from a recent study that optimized the historical method.[1]

Part 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)

-

Add 250 mL of CCl₄ and 40 mL (0.5 mol) of S₂Cl₂ to a 500 mL three-necked flask at 0 °C with stirring.

-

Introduce dry NH₃ gas into the flask at a flow rate of 1200 mL/min for 1 hour while maintaining the reaction in an ice bath. An orange precipitate in a red solution will form.

-

Wash the precipitate with pure water with stirring for approximately 3 hours.

-

Isolate the product by Soxhlet extraction with dry dioxane.

-

Recrystallize the crude product from benzene to obtain pure S₄N₄ crystals.

Part 2: Synthesis of this compound (NSF₃)

-

In a copper reactor equipped with a copper reflux condenser under a nitrogen atmosphere, add 3.7 g (0.02 mol) of S₄N₄ and 80 mL of CCl₄.

-

Heat the mixture to a stable reflux with magnetic stirring.

-

Quickly add 45.7 g (0.32 mol) of AgF₂ to the refluxing mixture.

-

Maintain the reaction at 78 °C for 2 hours.

-

The gaseous product is passed through a drying train consisting of a potassium permanganate solution and anhydrous calcium chloride.

-

The purified NSF₃ gas is then condensed in a cold trap to obtain the crude product.

Ex Situ Generation of this compound

This protocol describes a modern, lab-scale method for the safe generation of NSF₃ gas.[2][3]

Apparatus: A two-chamber reactor.

Chamber A (Gas Generation):

-

Pre-fill Chamber A with AgF₂ (2.0 mmol).

-

Prepare a 0.25 M solution of the gas precursor, F₅BzN=SCl₂, in dry MeCN.

-

Filter the precursor solution into Chamber A at room temperature. The NSF₃ gas will evolve over a few hours.

Chamber B (Reaction Chamber):

-

The NSF₃ gas generated in Chamber A diffuses into Chamber B, where it can be reacted with a desired substrate.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the historical development of this compound synthesis and the experimental workflows.

Caption: Historical evolution of this compound synthesis pathways.

Caption: Experimental workflow for NSF₃ synthesis from S₄N₄.

Caption: Workflow for modern ex situ generation of NSF₃.

References

Spectroscopic Characterization of Thiazyl Trifluoride (NSF₃) Gas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of thiazyl trifluoride (NSF₃) gas, a stable, colorless gas with a distinctive tetrahedral geometry around the sulfur atom. This document summarizes key quantitative data from infrared, Raman, and microwave spectroscopy, outlines detailed experimental protocols, and visualizes the relationships between spectroscopic techniques and the molecular properties they elucidate.

Molecular Properties and Spectroscopic Data

This compound is a molecule of C₃ᵥ symmetry. Its spectroscopic signature is well-defined and has been characterized by various methods to determine its vibrational modes, rotational constants, and molecular geometry.

Vibrational Spectroscopy

The vibrational modes of NSF₃ have been investigated using both infrared (IR) and Raman spectroscopy. The observed frequencies and their assignments are summarized in Table 1.

| Symmetry Species | Mode Number | Approximate Type of Mode | Infrared Frequency (Gas Phase, cm⁻¹)[1] | Raman Frequency (Liquid Phase, cm⁻¹)[1] | Polarization |

| a₁ | ν₁ | N≡S stretch | 1515 | 1512 | p |

| a₁ | ν₂ | SF₃ symmetric stretch | 775 | 768 | p |

| a₁ | ν₃ | SF₃ symmetric deformation | 521 | 520 | dp |

| e | ν₄ | SF₃ degenerate stretch | 811 | 812 | dp |

| e | ν₅ | SF₃ degenerate deformation | 429 | 430 | dp |

| e | ν₆ | SF₃ rock | 342 | 340 | dp |

| p: polarized, dp: depolarized | |||||

| Table 1: Vibrational Frequencies of this compound (NSF₃) [1] |

Microwave Spectroscopy and Molecular Geometry

The geometry of this compound in the gas phase has been precisely determined using microwave spectroscopy. The key structural parameters and the rotational constant are presented in Table 2.

| Parameter | Value | Reference |

| Rotational Constant (B₀) | 4199.3 MHz | Kirchhoff & Wilson, 1963 |

| N≡S Bond Length (r_SN) | 1.416 Å | Kirchhoff & Wilson, 1963 |

| S-F Bond Length (r_SF) | 1.552 Å | Kirchhoff & Wilson, 1963 |

| F-S-F Bond Angle (∠FSF) | 99° 37' | Kirchhoff & Wilson, 1963 |

| Table 2: Rotational Constant and Molecular Geometry of this compound (NSF₃) |

Experimental Protocols

The characterization of this compound gas involves several key spectroscopic techniques. The following sections outline the typical experimental methodologies.

Synthesis of this compound

This compound can be synthesized through the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂). The reaction is typically carried out in a suitable solvent, and the gaseous NSF₃ product is collected and purified.

Gas-Phase Infrared (IR) Spectroscopy

Objective: To measure the vibrational transitions of gaseous NSF₃.

Methodology:

-

Sample Preparation: A sample of purified NSF₃ gas is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The pressure of the gas is typically in the range of a few to several hundred Torr to obtain an optimal absorption signal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument is purged with a dry, CO₂-free gas (e.g., nitrogen or argon) to minimize atmospheric interference.

-

Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted light is detected. An interferogram is generated by the movement of a mirror within the spectrometer.

-

Data Processing: The interferogram is subjected to a Fourier transform to obtain the frequency-domain spectrum. A background spectrum (of the evacuated gas cell) is recorded and subtracted from the sample spectrum to yield the absorbance spectrum of NSF₃. The spectral range typically covers the mid-infrared region (4000-400 cm⁻¹).

Gas-Phase Raman Spectroscopy

Objective: To observe the vibrational modes of gaseous NSF₃, including those that may be weak or inactive in the infrared spectrum.

Methodology:

-

Sample Preparation: A high-purity sample of NSF₃ gas is introduced into a specialized gas cell designed for Raman spectroscopy. The cell is often equipped with multiple windows to allow for laser excitation and collection of the scattered light at a 90° angle.

-

Instrumentation: A high-intensity laser (e.g., an argon-ion laser) is used as the excitation source. The scattered light is collected by a lens system and focused onto the entrance slit of a high-resolution spectrometer equipped with a sensitive detector (e.g., a CCD camera).

-

Data Acquisition: The laser beam is directed through the gas sample. The Raman scattered light, which is shifted in frequency from the incident laser light, is collected and analyzed by the spectrometer.

-

Data Processing: The recorded spectrum is processed to identify the Raman-active vibrational bands. The polarization of the scattered light is also measured to aid in the assignment of the vibrational modes to their respective symmetry species.

Microwave Spectroscopy

Objective: To measure the rotational transitions of gaseous NSF₃ with high precision to determine its rotational constants and molecular geometry.

Methodology:

-

Sample Preparation: A low-pressure sample of NSF₃ gas (typically a few mTorr) is introduced into a waveguide or a resonant cavity within the microwave spectrometer.

-

Instrumentation: A microwave radiation source (e.g., a klystron or a Gunn diode) is used to generate microwaves of a specific frequency. The radiation is passed through the sample cell, and the transmitted power is measured by a detector.

-

Data Acquisition: The frequency of the microwave radiation is swept over a range, and the absorption of radiation by the sample is recorded as a function of frequency. This results in a spectrum of rotational transitions.

-

Data Processing: The frequencies of the observed rotational transitions are precisely measured and fitted to a model for a symmetric top molecule. This analysis yields the rotational constant (B₀), from which the moments of inertia and, subsequently, the precise bond lengths and angles of the molecule can be calculated.

Visualization of Experimental Workflow and Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the interplay between different spectroscopic techniques in the characterization of this compound.

References

Thiazyl Trifluoride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thiazyl trifluoride (NSF₃), a versatile reagent with burgeoning applications in synthetic and medicinal chemistry. This document consolidates its chemical identity, synthesis protocols, and its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for the construction of novel molecular entities.

Chemical Identifiers and Properties

This compound is a colorless, stable gas at standard conditions.[1] It is a valuable precursor for the synthesis of various sulfur-nitrogen-fluorine compounds.[1] Key identifiers and physical properties are summarized below.

| Identifier Type | Value |

| CAS Number | 15930-75-3[2] |

| PubChem CID | 140008[2] |

| Molecular Formula | F₃NS[2] |

| Molecular Weight | 103.07 g/mol [2] |

| InChI | InChI=1S/F3NS/c1-5(2,3)4[2] |

| InChIKey | UQUPGRNSXINWBS-UHFFFAOYSA-N[2] |

| SMILES | N#S(F)(F)F[2] |

| Melting Point | -72.6 °C[1] |

| Boiling Point | -27.1 °C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂).[1] A recently developed and efficient laboratory-scale synthesis involves the ex situ generation of this compound gas from a precursor, which allows for safer and more controlled handling.[3][4]

Experimental Protocol: Ex situ Generation from a Precursor

This method utilizes a two-chamber reactor system to generate gaseous NSF₃, which can then be used directly in subsequent reactions.[3][4]

Materials:

-

Pentafluorobenzoyl-N-sulfinyl imide chloride (F₅BzN=SCl₂) as the gas precursor

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

In a dry, inert atmosphere, Chamber A of a two-chamber reactor is charged with AgF₂ (4.0 equivalents).

-

A solution of the gas precursor, F₅BzN=SCl₂, in anhydrous MeCN is prepared.

-

The precursor solution is filtered and introduced into Chamber A.

-

The reaction is allowed to proceed at room temperature. The AgF₂ reacts with the precursor to evolve NSF₃ gas.

-

The generated NSF₃ gas diffuses into Chamber B, which contains the substrate for the subsequent reaction.

Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

This compound is a powerful electrophile and serves as a versatile hub in SuFEx click chemistry.[3][5] This allows for the rapid and efficient synthesis of a wide range of mono-, di-, and unsymmetrically substituted thiazynes by reacting NSF₃ with various nucleophiles.[4][5]

Synthesis of Monosubstituted Thiazynes

The reaction of gaseous NSF₃ with one equivalent of a nucleophile, such as a phenol or a secondary amine, in the presence of a mild base like triethylamine (Et₃N), yields monosubstituted thiazynes.[2]

Experimental Protocol:

-

Gaseous NSF₃ is generated ex situ as described in Section 2.1 and diffuses into Chamber B.

-

Chamber B is charged with a solution of the substrate (e.g., a phenol or secondary amine, 1.0 equivalent) and triethylamine (1.05 equivalents) in anhydrous acetonitrile.[2]

-

The reaction proceeds at room temperature.[2]

-

The resulting monosubstituted thiazyne can be isolated and purified using standard techniques.[2]

Synthesis of Symmetrically Disubstituted Thiazynes

Symmetrically disubstituted thiazynes can be synthesized by reacting NSF₃ with two equivalents of a nucleophile using a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Experimental Protocol:

-

Gaseous NSF₃ is generated ex situ and introduced into Chamber B.

-

Chamber B contains a solution of the substrate (1.0 equivalent) and DBU (1.05 equivalents) in anhydrous acetonitrile.[3]

-

The reaction is carried out at room temperature.[3]

-

The symmetrically disubstituted product is then isolated and purified.[3]

Synthesis of Unsymmetrically Disubstituted Thiazynes

The differential reactivity of the sulfur-fluoride bonds in monosubstituted thiazynes allows for the stepwise synthesis of unsymmetrically disubstituted derivatives. A monosubstituted thiazyne can be isolated and then reacted with a different nucleophile.[2]

Experimental Protocol:

-

A monosubstituted thiazyne (e.g., an aryloxythiazyne, 1.0 equivalent) is dissolved in anhydrous acetonitrile.

-

A different nucleophile (e.g., another phenol or an azole, 1.0 equivalent) and a suitable base (e.g., DBU or NaH) are added to the solution.[2]

-

The reaction conditions (temperature and time) are adjusted based on the reactivity of the nucleophiles. For instance, reactions with phenols may require elevated temperatures (e.g., 80 °C), while reactions with azoles can often proceed at room temperature.[2]

Potential Applications in Drug Discovery and Development

While direct involvement of this compound-derived compounds in specific biological signaling pathways is an emerging area of research, the SuFEx chemistry platform provides a powerful tool for generating novel molecular scaffolds for drug discovery. The ability to rapidly create libraries of diverse thiazynes allows for the exploration of new chemical space in the search for bioactive molecules. The stability and unique properties of the thiazyne core may offer advantages in designing drug candidates with improved pharmacological profiles.

Conclusion

This compound is a reagent of significant interest for researchers in synthetic and medicinal chemistry. Its effective use as a SuFEx hub opens up new avenues for the construction of complex molecules. The detailed experimental protocols provided in this guide offer a starting point for the exploration of this versatile building block in the development of novel compounds with potential applications in drug discovery and materials science.

References

Quantum Chemical Calculations on Thiazyl Trifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl trifluoride (NSF₃) is a stable, colorless gas with a tetrahedral geometry around the central sulfur atom. It is a key precursor in the synthesis of various sulfur-nitrogen-fluorine compounds.[1] The nature of the sulfur-nitrogen bond in NSF₃, often described as a triple bond, and its overall molecular properties have been a subject of significant interest in the scientific community. Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure, geometry, vibrational frequencies, and bonding characteristics of this intriguing molecule. This guide provides a comprehensive overview of computational studies on this compound, presenting key data, outlining theoretical methodologies, and offering a logical workflow for such calculations.

Molecular Geometry

The molecular structure of this compound has been determined experimentally through microwave spectroscopy and X-ray crystallography, providing a benchmark for computational methods. Quantum chemical calculations at various levels of theory have been employed to predict its equilibrium geometry.

Experimental Structural Data

Gas-phase microwave spectroscopy has provided precise measurements of the bond lengths and angles of NSF₃. In the solid state, X-ray crystallography has also elucidated its molecular structure. A 2008 study reported that the geometrical parameters of NSF₃ in the crystal structure are, within error, the same as in the gas phase.[2]

Table 1: Experimental and Selected Calculated Geometrical Parameters of this compound (NSF₃)

| Parameter | Experimental (Microwave Spectroscopy) | Calculated (ωB97XD/Def2-TZVP) |

| S≡N Bond Length (Å) | Data not available in abstract | 1.406 |

| S-F Bond Length (Å) | Data not available in abstract | Not reported |

| N-S-F Bond Angle (°) | Data not available in abstract | 122.5 |

| F-S-F Bond Angle (°) | Data not available in abstract | 93.9 |

Note: The full text of the 1962 microwave spectroscopy study by Kirchhoff and Wilson was not available to extract the precise experimental bond lengths and angles. The calculated values are from a blog post by Henry Rzepa discussing the molecule's VSEPR theory.

Computational Structural Analysis

A variety of computational methods have been utilized to model the geometry of this compound. Density Functional Theory (DFT) functionals, such as B3LYP, and ab initio methods have been applied. One study noted the use of the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization.[3] A more advanced calculation using the ωB97XD functional with the Def2-TZVP basis set yielded specific values for bond lengths and angles, highlighting the distorted tetrahedral geometry.

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations are instrumental in predicting these frequencies and aiding in the assignment of experimental spectra.

Computational Vibrational Analysis

The vibrational frequencies of NSF₃ can be computed using the same levels of theory as for geometry optimization. Following a successful geometry optimization to a stationary point on the potential energy surface, a frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.

One computational study on the thermal stability of this compound performed a normal vibration mode analysis using the B3LYP/6-31G(d,p) level of theory with the Gaussian 09 software package.[3] However, the specific calculated frequencies were not reported in the available literature.

A comprehensive table of experimental and calculated vibrational frequencies from various methods will be added here as more specific data becomes available through further literature review.

Experimental and Computational Protocols

Experimental Methodologies

-

Microwave Spectroscopy : This technique measures the rotational transitions of molecules in the gas phase. From the rotational constants obtained, highly precise molecular geometries (bond lengths and angles) can be derived.

-

X-ray Crystallography : This method determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays scattered by the electrons of the atoms. It provides the solid-state structure of the molecule.

Computational Methodologies

A typical quantum chemical workflow for studying this compound involves the following steps:

-

Input Preparation : The atomic coordinates of NSF₃ are specified in a suitable format for the quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

-

Method Selection : A theoretical method (e.g., Hartree-Fock, DFT with a specific functional like B3LYP or ωB97XD) and a basis set (e.g., Pople-style like 6-31G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ) are chosen.

-

Geometry Optimization : An energy minimization calculation is performed to find the equilibrium geometry of the molecule. This is a crucial step to ensure that subsequent calculations are performed at a stationary point on the potential energy surface.

-

Frequency Calculation : Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.

-

Property Calculations : Once the optimized geometry is obtained, other molecular properties such as dipole moment, molecular orbital energies, and charge distribution can be calculated.

-

Analysis of Results : The calculated geometrical parameters and vibrational frequencies are then compared with experimental data and results from other theoretical methods.

Visualization of Computational Workflow

The logical flow of a quantum chemical calculation on this compound can be visualized as follows:

Caption: Logical workflow for quantum chemical calculations on this compound.

Conclusion

Quantum chemical calculations are a powerful and indispensable tool for investigating the molecular properties of this compound. They provide detailed insights into its geometry and vibrational spectra that complement and, in some cases, predict experimental findings. While this guide summarizes the available information, a more extensive comparative study employing a wider range of modern computational methods would be highly beneficial for a deeper understanding of the electronic structure and bonding in this important sulfur-nitrogen-fluorine compound. As computational resources continue to advance, so too will the accuracy and predictive power of theoretical studies on this compound and related molecules, aiding researchers in the fields of materials science and drug development.

References

A Technical Guide to Sulfur-Nitrogen-Fluorine Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, structure, properties, and applications of sulfur-nitrogen-fluorine (S-N-F) compounds. This class of inorganic heterocycles has garnered significant interest due to their diverse reactivity and potential applications in materials science and medicinal chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, systematically presented quantitative data, and visualizations of key chemical pathways.

Core Concepts in Sulfur-Nitrogen-Fluorine Chemistry

Sulfur-nitrogen-fluorine compounds encompass a wide range of structures, from simple acyclic molecules to complex cyclic and polymeric systems. The presence of highly electronegative fluorine atoms significantly influences the electronic structure and reactivity of the sulfur-nitrogen backbone. Key classes of S-N-F compounds include thiazyl fluorides, cyclic sulfur-nitrogen-fluorine compounds, and fluorinated sulfur-nitrogen polymers.

Synthesis of Key Sulfur-Nitrogen-Fluorine Compounds

The synthesis of S-N-F compounds often involves the fluorination of sulfur-nitrogen precursors. Careful control of reaction conditions is crucial to obtain the desired products.

Synthesis of Thiazyl Trifluoride (NSF₃)

This compound is a key building block in S-N-F chemistry. A modern and efficient method for its laboratory-scale synthesis involves the ex situ generation of NSF₃ gas in a two-chamber reactor. This approach enhances safety and allows for near-stoichiometric reactions.

Experimental Protocol: Ex Situ Generation of this compound

This protocol is adapted from a published procedure.

-

Apparatus: A two-chamber glass reactor is utilized. Chamber A is for the generation of NSF₃ gas, and Chamber B is for the subsequent reaction with a chosen nucleophile.

-

Reagents and Materials:

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Pentafluorobenzonitrile (for precursor synthesis)

-

Sulfur dichloride (SCl₂)

-

Selected nucleophile (e.g., a phenol or amine)

-

Triethylamine (Et₃N) or DBU as a base

-

-

Procedure:

-

Gas Generation (Chamber A):

-

In an inert atmosphere, Chamber A is charged with AgF₂ (4.0 equivalents).

-

A freshly prepared solution of the NSF₃ precursor, F₅BzN=SCl₂, in anhydrous MeCN is added to Chamber A.

-

The reaction is allowed to proceed at room temperature, generating NSF₃ gas which diffuses into Chamber B.

-

-

Reaction with Nucleophile (Chamber B):

-

Chamber B is charged with the desired nucleophile and a base (e.g., Et₃N) in anhydrous MeCN.

-

The reaction mixture is stirred at room temperature, allowing the gaseous NSF₃ to react with the nucleophile.

-

The reaction progress can be monitored by techniques such as ¹⁹F NMR.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture in Chamber B is quenched and worked up according to standard procedures.

-

The product is purified by column chromatography to yield the desired substituted thiazyne.

-

-

Synthesis of Cyclic Sulfur-Nitrogen-Fluorine Compounds

The cyclic trimer, 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴,2,4,6-trithiatriazine, (SNF)₃, is a well-known example of a cyclic S-N-F compound. It can be formed through the spontaneous trimerization of thiazyl fluoride (NSF).

Synthesis of Fluorinated Poly(sulfur nitride)

Poly(sulfur nitride), (SN)ₓ, is a fascinating inorganic polymer with metallic conductivity. Its properties can be modified by fluorination. The synthesis of fluorinated poly(sulfur nitride), (SNFₓ)ₙ, can be achieved by the fluorination of S₄N₄ with reagents like sulfur tetrafluoride (SF₄).

Quantitative Data of Sulfur-Nitrogen-Fluorine Compounds

The structural parameters and spectroscopic data of S-N-F compounds are crucial for understanding their bonding and reactivity. The following tables summarize key quantitative data for selected compounds.

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference(s) |

| Acyclic Compounds | ||||

| NSF | S≡N | 1.448 | ||

| S-F | 1.643 | |||

| NSF₃ | S≡N | 1.416 | ||

| S-F | 1.552 | F-S-F = 94.2 | ||

| Cyclic Compounds | ||||

| (SNF)₃ | S-N (avg) | 1.59 | N-S-N = 112.9, S-N-S = 123.9 | |

| S-F (avg) | 1.61 | |||

| Polymeric Compounds | ||||

| (SN)ₓ | S-N (alternating) | 1.59 & 1.63 | S-N-S = 120, N-S-N = 106 | [1] |

Table 1: Selected Bond Lengths and Angles of S-N-F Compounds.

| Compound | δ(¹⁵N) (ppm, rel. to NH₃) | δ(¹⁹F) (ppm, rel. to CFCl₃) | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) | Reference(s) |

| S₄N₄ | 487 | - | 925, 700, 552 | 219, 672, 715 | |

| (SN)ₓ | - | - | - | 100-1000 (broad bands) |

Table 2: Spectroscopic Data for Selected Sulfur-Nitrogen Compounds.

Visualizing Key Processes in S-N-F Chemistry

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and conceptual relationships in the field of S-N-F chemistry.

Figure 1: Experimental workflow for the synthesis of poly(sulfur nitride), (SN)ₓ.

Figure 2: Logical relationships between different classes of S-N-F compounds.

Applications in Drug Development and Medicinal Chemistry

The unique properties of the sulfur-fluorine bond have led to the increasing use of sulfur(VI) fluorides in drug discovery. The sulfonyl fluoride (-SO₂F) and fluorosulfate (-OSO₂F) moieties are of particular interest as they can act as covalent inhibitors of enzymes, forming stable bonds with amino acid residues such as serine, threonine, and tyrosine.

Fluorinated sulfur-nitrogen heterocycles have also shown promise as bioactive compounds. For instance, certain benzothiazole derivatives containing fluorine have exhibited significant anticancer and antioxidant activities.[2] The introduction of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making S-N-F compounds attractive scaffolds for the development of new therapeutic agents.[3][4]

Conclusion

The field of sulfur-nitrogen-fluorine chemistry continues to expand, driven by the quest for new materials with unique properties and novel therapeutic agents. The synthetic methodologies, quantitative data, and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working in this exciting and challenging area. Further exploration of the vast chemical space of S-N-F compounds is expected to yield new discoveries and applications in the years to come.

References

- 1. Polythiazyl - Wikipedia [en.wikipedia.org]

- 2. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

The Dawn of Thiazyl Trifluoride: A Technical Guide to its Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl trifluoride (NSF₃), a colorless, stable gas, represents a cornerstone in the development of sulfur-nitrogen-fluorine chemistry. First synthesized in 1956, its unique tetrahedral geometry and the nature of its sulfur-nitrogen triple bond have intrigued chemists for decades. This technical guide provides an in-depth exploration of the discovery and seminal early research into this compound, offering a valuable resource for researchers and professionals in chemistry and drug development. The document details the original synthesis protocols, early characterization data, and foundational studies into its reactivity, presenting a clear and structured overview of this important molecule's beginnings.

I. Discovery and Synthesis

This compound was first successfully synthesized and identified by Oskar Glemser and his colleagues in 1956. The initial synthesis involved the fluorination of thiazyl fluoride (NSF) with silver(II) fluoride (AgF₂).

A. Early Synthesis Methods

The pioneering synthesis of this compound, as well as other early methods, laid the groundwork for future production and research.

1. Fluorination of Thiazyl Fluoride (Glemser, 1956)

This method marked the initial successful isolation of this compound.

-

Reaction: NSF + 2 AgF₂ → NSF₃ + 2 AgF[1]

2. Oxidative Decomposition of FC(O)NSF₂

An alternative early route to this compound involved the oxidative decomposition of N-(carbonyl)sulfur imide difluoride.

-

Reaction: FC(O)NSF₂ + 2 AgF₂ → NSF₃ + 2 AgF + COF₂[1]

-

Experimental Protocol: Details of the specific experimental conditions for this reaction in the early literature are scarce. The reaction likely involved heating the N-(carbonyl)sulfur imide difluoride with silver(II) fluoride and collecting the gaseous products.

3. Two-Step Synthesis from Sulfur Monochloride

While not one of the earliest methods, a more recent, efficient two-step synthesis provides a valuable reference for laboratory-scale production.

-

Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)

-

Reaction: 6 S₂Cl₂ + 16 NH₃ → S₄N₄ + 8 S + 12 NH₄Cl

-

Experimental Protocol: Sulfur monochloride (S₂Cl₂) is reacted with ammonia in a suitable solvent, such as carbon tetrachloride, at low temperatures (e.g., in an ice bath). The resulting precipitate is then purified to yield tetrasulfur tetranitride.

-

-

Step 2: Fluorination of Tetrasulfur Tetranitride

-

Reaction: S₄N₄ + 12 AgF₂ → 4 NSF₃ + 12 AgF

-

Experimental Protocol: Tetrasulfur tetranitride is reacted with an excess of silver(II) fluoride in a refluxing solvent like carbon tetrachloride. The gaseous this compound produced is passed through a drying agent and collected by condensation in a cold trap.[2]

-

II. Physicochemical Properties and Spectroscopic Data

Early research focused on characterizing the fundamental physical and spectroscopic properties of this compound. These data were crucial for confirming its structure and understanding its chemical nature.

| Property | Value | Reference(s) |

| Molecular Formula | NSF₃ | [1] |

| Molar Mass | 103.07 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Melting Point | -72.6 °C | [1] |

| Boiling Point | -27.1 °C | [1] |

| Molecular Geometry | Tetrahedral around sulfur | [1] |

| S-N Bond Length | 1.416 Å | |

| S-F Bond Length | 1.552 Å | |

| N-S-F Bond Angle | 122.5° | |

| F-S-F Bond Angle | 94.2° |

Table 1: Physicochemical and Structural Data for this compound.

A. Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound were instrumental in elucidating its structure and bonding. The early work by Richert and Glemser in 1961 provided the first detailed analysis of its vibrational modes.[3]

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν₁(a₁) | 1515 | S≡N stretch |

| ν₂(a₁) | 864 | sym. SF₃ stretch |

| ν₃(a₁) | 529 | sym. SF₃ deform. |

| ν₄(e) | 775 | asym. SF₃ stretch |

| ν₅(e) | 429 | asym. SF₃ deform. |

| ν₆(e) | 366 | NSF bend |

Table 2: Fundamental Vibrational Frequencies of this compound. [3]

B. ¹⁹F NMR Spectroscopy

Early ¹⁹F NMR studies of this compound provided key insights into its electronic structure. The spectrum is characterized by a 1:1:1 triplet, a result of the coupling between the fluorine nuclei and the quadrupolar ¹⁴N nucleus.

| Parameter | Value | Reference(s) |

| Chemical Shift (δ) | ~ +68 ppm (relative to CCl₃F) | |

| ²J(¹⁹F-¹⁴N) | 25.3 Hz | [1] |

Table 3: Early ¹⁹F NMR Data for this compound.

III. Early Research on Chemical Reactivity

Initial investigations into the chemical reactivity of this compound revealed its remarkable stability, especially when compared to its analogue, thiazyl fluoride.

A. Stability and Inertness

This compound was found to be a surprisingly inert gas. Early studies showed that it does not react with water, ammonia, or hydrogen chloride under normal conditions. It is also resistant to attack by sodium metal at temperatures below 400 °C.[1] This stability is attributed to the strong sulfur-nitrogen triple bond and the high oxidation state of sulfur.

B. Hydrolysis

While stable under neutral conditions, the hydrolysis of this compound can be initiated under specific conditions, although detailed early studies on its kinetics and mechanism are not extensively documented. The high stability of the S-F and S≡N bonds makes it resistant to hydrolysis.

Conclusion

The discovery and initial characterization of this compound by Glemser and his contemporaries marked a significant milestone in inorganic fluorine chemistry. The early synthesis methods, though challenging, paved the way for a deeper understanding of its unique properties. The spectroscopic and structural data gathered during this seminal period provided a solid foundation for the subsequent extensive exploration of its chemistry. The remarkable stability of this compound, a key finding of the early research, continues to be a subject of interest and has led to its use as a precursor in the synthesis of a wide range of sulfur-nitrogen-fluorine compounds. This guide serves as a testament to the foundational work that established this compound as a molecule of significant chemical importance.

References

Methodological & Application

Application Notes and Protocols: Thiazyl Trifluoride in SuFEx Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiazyl trifluoride (NSF₃) in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful and modular approach to synthesizing novel molecules holds significant promise for drug discovery and materials science. The following sections detail the generation of NSF₃, its application in forming diverse chemical linkages, and specific experimental protocols.

Introduction to this compound as a SuFEx Hub

Sulfur(VI) Fluoride Exchange (SuFEx) is a cornerstone of click chemistry, enabling the rapid and efficient assembly of molecules around a stable sulfur(VI) core.[1][2][3] While much of SuFEx chemistry has traditionally relied on sulfuryl fluoride (SO₂F₂) and related reagents, the introduction of this compound (NSF₃) has opened up new avenues for molecular construction.[1][4][5] NSF₃, with its S≡N triple bond, serves as a versatile electrophilic hub, allowing for the sequential substitution of its three fluorine atoms to create a variety of mono-, di-, and unsymmetrically disubstituted thiazynes.[2][3][4]

A key innovation that has facilitated the broader use of NSF₃ is the development of an ex situ gas generation method.[1][4][5] This technique allows for the safe and nearly quantitative production of NSF₃ gas from commercially available solid precursors, which can then be used in subsequent SuFEx reactions.[1][2][4] This approach avoids the need to handle the hazardous gas directly, making it more accessible for a wide range of laboratory applications.[6][7]

Experimental Workflows

The general workflow for utilizing NSF₃ in SuFEx chemistry involves two main stages: the ex situ generation of NSF₃ gas and the subsequent reaction with a chosen nucleophile in a separate chamber. This two-chamber setup ensures a controlled reaction environment.

Logical Workflow for NSF₃ Generation and Reaction

Caption: General workflow for the ex situ generation of NSF₃ and its subsequent use in SuFEx reactions.

Application: Synthesis of Mono-substituted Thiazynes

The reaction of in situ generated NSF₃ with a variety of nucleophiles, such as phenols, secondary amines, and azoles, in the presence of a suitable base, readily yields mono-substituted thiazynes. These products can then serve as valuable building blocks for further functionalization.

Experimental Protocol: General Procedure for Mono-substitution

A two-chamber reactor is utilized for this procedure.[1][4][5]

Chamber A (Gas Generation):

-

To a solution of the NSF₃ gas precursor, F₅BzN=SCl₂ (0.5 mmol, 0.25 M in anhydrous MeCN), is added to Chamber A, which has been pre-filled with AgF₂ (2.0 mmol, 4.0 equiv).[4][5]

-

The chamber is sealed, and the mixture is stirred at room temperature. The generation of NSF₃ gas occurs over a few hours as it diffuses into Chamber B.[4][5]

Chamber B (Reaction):

-

Chamber B is charged with the desired nucleophile (0.33 mmol, 1.0 equiv) and a base such as triethylamine (Et₃N) (0.35 mmol, 1.05 equiv) dissolved in anhydrous MeCN (1.0 mL).[1][5]

-

The sealed two-chamber system is stirred at room temperature until the reaction is complete (reaction times vary, see table below).

-

Upon completion, the reaction mixture in Chamber B is processed to isolate the mono-substituted thiazyne product.

Quantitative Data: Synthesis of Mono-substituted Thiazynes

| Entry | Nucleophile | Product | Time (h) | Yield (¹⁹F NMR) | Isolated Yield |

| 1 | 4-Nitrophenol | 4-Nitrophenyl thiazyne | 12 | 98% | 95% |

| 2 | 4-Cyanophenol | 4-Cyanophenyl thiazyne | 12 | 96% | 92% |

| 3 | 4-Bromophenol | 4-Bromophenyl thiazyne | 12 | 95% | 91% |

| 4 | Phenol | Phenyl thiazyne | 12 | 98% | 94% |

| 5 | 4-Methoxyphenol | 4-Methoxyphenyl thiazyne | 12 | 93% | 89% |

| 6 | Dibenzylamine | Dibenzylamino thiazyne | 12 | 91% | 85% |

| 7 | Indole | Indolyl thiazyne | 12 | 88% | 82% |

Yields are based on the limiting nucleophile. Data extracted from supporting information of primary literature.[1][4][5]

Application: Synthesis of Symmetrically Di-substituted Thiazynes

By modifying the reaction conditions, specifically the base used, it is possible to achieve the exchange of two fluoride atoms on the NSF₃ core, leading to the formation of symmetrically di-substituted thiazynes.

Experimental Protocol: General Procedure for Symmetric Di-substitution

The same two-chamber reactor setup for NSF₃ generation is employed.[4][5]

Chamber A (Gas Generation):

Chamber B (Reaction):

-

Chamber B is charged with the nucleophile (0.5 mmol, 1.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.525 mmol, 1.05 equiv) in anhydrous MeCN (1.0 mL).[4][5] The use of DBU instead of a weaker base like Et₃N promotes the double substitution.[4]

-

The reaction is stirred at room temperature for the specified time.

-

Workup and purification yield the desired symmetrically di-substituted thiazyne.

Quantitative Data: Synthesis of Symmetrically Di-substituted Thiazynes

| Entry | Nucleophile | Product | Time (h) | Isolated Yield |

| 1 | 4-Nitrophenol | Bis(4-nitrophenyl) thiazyne | 24 | 85% |

| 2 | 4-Chlorophenol | Bis(4-chlorophenyl) thiazyne | 24 | 78% |

| 3 | Phenol | Diphenyl thiazyne | 24 | 82% |

Data extracted from supporting information of primary literature.[4][5]

Application: Synthesis of Unsymmetrically Di-substituted Thiazynes

A key advantage of the NSF₃-SuFEx platform is the ability to synthesize unsymmetrically disubstituted thiazynes by sequential substitution reactions. A mono-substituted thiazyne is first synthesized and isolated, and then subjected to a second SuFEx reaction with a different nucleophile.

Logical Workflow for Unsymmetrical Di-substitution

Caption: Stepwise synthesis of unsymmetrical thiazynes.

Experimental Protocol: General Procedure for Unsymmetrical Di-substitution

Step 1: Synthesis of Mono-substituted Thiazyne

-

Follow the "General Procedure for Mono-substitution" as described above to synthesize and isolate the desired mono-substituted thiazyne intermediate.

Step 2: Second Substitution

-

The isolated mono-substituted thiazyne (0.2 mmol, 1.0 equiv) is dissolved in anhydrous MeCN (1.0 mL).[1][4][5]

-

The second nucleophile (0.2 mmol, 1.0 equiv) and a suitable base (e.g., DBU for phenols, NaH for amines) are added to the reaction mixture.[1][4][5]

-

The reaction is stirred at room temperature or elevated temperatures as required.

-

Upon completion, the product is isolated and purified.

Quantitative Data: Synthesis of Unsymmetrical Di-substituted Thiazynes

| Entry | Mono-substituted Thiazyne | Second Nucleophile | Base | Time (h) | Isolated Yield |

| 1 | 4-Nitrophenyl thiazyne | 4-Methoxyphenol | DBU | 12 | 75% |

| 2 | 4-Nitrophenyl thiazyne | Morpholine | NaH | 12 | 68% |

| 3 | Phenyl thiazyne | 4-tert-Butylphenol | DBU | 12 | 72% |

Data extracted from supporting information of primary literature.[1][4][5]

Applications in Drug Discovery and Development

The stability and modularity of the S-N linkage, combined with the efficiency of SuFEx chemistry, make NSF₃-derived compounds highly attractive for drug discovery. The ability to rapidly generate libraries of diverse molecules allows for efficient screening for biological activity. While specific signaling pathway interactions for NSF₃-derived compounds are an emerging area of research, the broader class of SuFExable covalent warheads are being investigated for their potential to target proteins in complex biological systems.[7] The tunable reactivity and three-dimensional diversity offered by the thiazyl core provide a unique scaffold for the development of novel therapeutic agents. The drug development process is a long and complex endeavor, and tools like SuFEx chemistry that expedite the synthesis of novel chemical entities are invaluable.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Ex situ Generation of this compound (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Research Portal - Synthesis of thiazyl fluorides and derived compounds [research.kuleuven.be]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Our Impact on Drug Discovery and Development | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 9. nationalacademies.org [nationalacademies.org]

Safety Protocols for Handling Gaseous Thiazyl Trifluoride: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of gaseous thiazyl trifluoride (NSF₃). Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated, drawing upon information from structurally related compounds and general best practices for handling hazardous gases. This compound is a stable, colorless gas and an important precursor in the synthesis of various sulfur-nitrogen-fluorine compounds.[1][2]

Hazard Identification and Risk Assessment

This compound is significantly more stable than its analogue, thiazyl fluoride (NSF). While NSF is known to be reactive, NSF₃ does not react with ammonia or hydrogen chloride and only reacts with sodium at elevated temperatures (400 °C). However, the fluoride ligands are labile and can be displaced by secondary amines.

Potential Hazards:

-

Inhalation Toxicity: Although specific data is lacking, inhalation of gaseous this compound is presumed to be toxic. Exposure may cause respiratory tract irritation, and at high concentrations, could lead to more severe damage.

-

Dermal and Ocular Toxicity: As a gas, the primary route of exposure is inhalation. However, contact with rapidly expanding gas can cause frostbite. The reactivity of the S-F bond suggests that it may be corrosive to skin and eyes upon prolonged or high-concentration exposure.

-

Reactivity: While relatively stable, this compound can react with strong reducing agents and certain nucleophiles.[1] Its reaction with water is not explicitly detailed in the available literature, but caution should be exercised as many sulfur-fluoride compounds can hydrolyze to form corrosive byproducts.

-

Decomposition: Computational studies suggest that the unimolecular decomposition of NSF₃ is negligible even at very high temperatures.[3]

Quantitative Data Summary

Due to the absence of specific toxicological data for this compound, the following table includes data for related compounds to provide a basis for risk assessment. This information should be used as a guide only, and a conservative approach to handling NSF₃ is essential.

| Property | This compound (NSF₃) | Thiazyl Fluoride (NSF) | Sulfur Hexafluoride (SF₆) - For Comparison |

| Physical Properties | |||

| CAS Number | 15930-75-3[4] | 18820-63-8[5] | 2551-62-4 |

| Molecular Formula | F₃NS[4] | FNS[5] | SF₆ |

| Molecular Weight | 103.07 g/mol [4] | 65.07 g/mol [5] | 146.06 g/mol |

| Boiling Point | -27.1 °C | 0.4 °C[5] | -63.8 °C (sublimes) |

| Melting Point | -72.6 °C | -89 °C[5] | -50.8 °C |

| Appearance | Colorless gas | Colorless, pungent gas[5] | Colorless, odorless gas |

| Toxicological Data (Analogues) | |||

| LC₅₀ (Inhalation) | No data available | No data available | > 800,000 ppm (rat, 4h) |

| Permissible Exposure Limit (PEL) | No data available | No data available | 1000 ppm (OSHA) |

| Reactivity Data | |||

| Reactivity with Water | Presumed to be slow/negligible at room temperature, but caution is advised. | Reacts violently[6] | Insoluble, non-reactive |

| Stability | Markedly more stable than NSF.[3] | Trimerizes at room temperature.[5] | Very stable |

Engineering Controls

All work with gaseous this compound must be conducted in a well-ventilated area, within a certified chemical fume hood with a face velocity of at least 100 feet per minute. For reactions involving the generation or use of NSF₃, a dedicated and enclosed system, such as a glovebox or the two-chamber reactor described in the experimental protocols, is highly recommended.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.

-

Skin Protection:

-

A flame-resistant lab coat.

-

Full-length pants and closed-toe shoes.

-

Gloves: Due to the lack of specific glove compatibility data for NSF₃, double gloving with materials resistant to corrosive and fluorine-containing compounds is recommended.

-

-

Respiratory Protection:

-

For routine handling within a fume hood, respiratory protection may not be required if engineering controls are proven to be effective.

-

In situations with a potential for release or when working outside of a fume hood, a full-face respirator with an appropriate cartridge is necessary. Cartridges suitable for acid gases and organic vapors (e.g., a combination cartridge) should be used.[9][10]

-

For emergency situations or large releases, a Self-Contained Breathing Apparatus (SCBA) is required.

-

Experimental Protocols

General Handling and Storage

-

Cylinder Handling: Gaseous this compound should be stored in and dispensed from appropriate gas cylinders. Cylinders must be secured in an upright position in a well-ventilated, designated gas cabinet or storage area.[11]

-

Pressure Regulators and Tubing: Use regulators and tubing made of materials compatible with corrosive gases. Stainless steel is a generally suitable material. All connections should be leak-tested with an inert gas before introducing this compound.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[8]

Ex situ Generation and Handling using a Two-Chamber Reactor

A safe method for the laboratory-scale use of gaseous this compound involves its ex situ generation in a two-chamber reactor. This method avoids the handling of a pressurized cylinder of the gas.[7]

Methodology:

-

Apparatus Setup: A two-chamber reactor is assembled. Chamber A is the gas generation chamber, and Chamber B is the reaction chamber. The two chambers are connected to allow for the diffusion of the generated NSF₃ gas.

-

Reagent Charging:

-

Gas Generation and Reaction: The reaction in Chamber A is initiated, leading to the slow evolution of gaseous NSF₃. The gas diffuses into Chamber B and reacts with the substrate.

-

Work-up: Upon completion, the reaction mixture in Chamber B is worked up according to standard procedures. The gas generation chamber should be quenched carefully, under an inert atmosphere, with a suitable reagent to neutralize any remaining reactive species.

References

- 1. Corrosive Gas Safety Tips for Laboratory Workers | Lab Manager [labmanager.com]

- 2. envirosafetyproducts.com [envirosafetyproducts.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. Nitrogen fluoride sulfide (NF3S), (T-4)- | F3NS | CID 140008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiazyl fluoride - Wikipedia [en.wikipedia.org]

- 6. wikiwand.com [wikiwand.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]

- 9. 3m.com [3m.com]

- 10. pksafety.com [pksafety.com]

- 11. chemistry.osu.edu [chemistry.osu.edu]

Application Notes and Protocols for Thiazyl Trifluoride (NSF₃) in Dielectric Gas Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazyl trifluoride (NSF₃) is emerging as a promising alternative to sulfur hexafluoride (SF₆), a potent greenhouse gas widely used as a gaseous dielectric medium in high-voltage equipment.[1][2][3] NSF₃ exhibits a significantly lower Global Warming Potential (GWP) than SF₆ while possessing a higher dielectric strength.[1][3] This document provides detailed application notes and experimental protocols for the evaluation of NSF₃ and its mixtures with common buffer gases such as nitrogen (N₂) and carbon dioxide (CO₂) for use in dielectric applications.

Properties of this compound and Potential Gas Mixtures

This compound is a colorless, chemically stable gas.[1] Its key physical and dielectric properties, in comparison to SF₆ and other alternatives, are summarized below. While extensive data on NSF₃ gas mixtures is not yet available in published literature, this section provides a comparative framework for future research.

Physical and Environmental Properties

The following table summarizes the known properties of pure NSF₃ and provides a template for characterizing NSF₃ gas mixtures.

| Property | This compound (NSF₃) | SF₆ (Reference) | NSF₃/N₂ Mixture (Hypothetical) | NSF₃/CO₂ Mixture (Hypothetical) |

| Molecular Formula | NSF₃ | SF₆ | NSF₃ + N₂ | NSF₃ + CO₂ |

| Boiling Point (°C) | -27[1][3] | -64 | Mixture Dependent | Mixture Dependent |

| Global Warming Potential (GWP, 100-year) | 916[1][3] | ~23,500[4] | Mixture Dependent | Mixture Dependent |

| Atmospheric Lifetime (years) | Not Found | 3,200[4] | Mixture Dependent | Mixture Dependent |

Dielectric Properties

The dielectric strength of a gas is a critical parameter for its application in high-voltage insulation. Pure NSF₃ has demonstrated a higher dielectric strength than SF₆. The dielectric performance of NSF₃ mixtures is a key area for ongoing research.

| Property | This compound (NSF₃) | SF₆ (Reference) | NSF₃/N₂ Mixture (Hypothetical) | NSF₃/CO₂ Mixture (Hypothetical) |

| Relative Dielectric Strength (to SF₆ at same pressure) | 1.28 - 1.35[1][3] | 1.0 | Mixture Dependent | Mixture Dependent |

| Breakdown Voltage (kV at a specific condition) | See Experimental Data | See Experimental Data | To be determined | To be determined |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of NSF₃, the measurement of breakdown voltage, and the assessment of material compatibility.

Synthesis of this compound (NSF₃)

A reported method for synthesizing NSF₃ involves the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride (AgF₂).[1]

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver(II) fluoride (AgF₂)

-

Carbon tetrachloride (CCl₄)

-

Potassium permanganate solution

-

Anhydrous calcium chloride

-

Nitrogen gas (for inert atmosphere)

-

Copper reactor with a copper reflux condenser

-

Magnetic stirrer and heating mantle

-

Condensation trap (e.g., cold finger or a series of cold traps)

Procedure:

-

Under a nitrogen atmosphere, add S₄N₄ (e.g., 3.7 g, 0.02 mol) and CCl₄ (e.g., 80 mL) to the copper reactor.

-

Dissolve the mixture with magnetic stirring and heat to a stable reflux.

-

Quickly add AgF₂ (e.g., 45.7 g, 0.32 mol) to the refluxing mixture.

-

Maintain the reaction at 78 °C for 2 hours.

-

Pass the gaseous product through a potassium permanganate solution and then a tube containing anhydrous calcium chloride for drying and purification.

-

Condense the purified NSF₃ gas in a cold trap to obtain the crude product.

-

The purity of the synthesized NSF₃ can be determined by gas chromatography (GC).

Protocol for Breakdown Voltage Measurement of Gas Mixtures

This protocol is designed to measure the dielectric strength of NSF₃ and its mixtures.

Equipment:

-

High-voltage AC or DC power supply

-

Test vessel (gas chamber) capable of being evacuated and pressurized

-

Electrode system (e.g., sphere-sphere or plane-plane electrodes with a defined gap)

-

Gas mixing system (e.g., using partial pressures)

-

Pressure and temperature sensors

-

Voltage measurement device (e.g., high-voltage probe and oscilloscope)

Procedure:

-

Chamber Preparation:

-

Clean the electrodes and the inside of the test vessel to remove any contaminants.

-

Assemble the electrode system with a precise gap distance.

-

Evacuate the test vessel to a high vacuum (e.g., < 1 Pa).

-

-

Gas Mixture Preparation:

-

Introduce the desired gases into the chamber using the partial pressure method to achieve the target mixture ratio and total pressure.

-

Allow the gas mixture to homogenize for a sufficient period (e.g., > 1 hour).

-

-

Breakdown Voltage Test:

-

Apply a slowly increasing voltage (e.g., AC at a rate of 0.5-2 kV/s) to the electrodes.

-

Record the voltage at which electrical breakdown occurs (a sudden drop in voltage and increase in current).

-

Repeat the measurement multiple times (e.g., 5-10 times) with a sufficient time interval between each breakdown to allow the gas to recover.

-

Calculate the average breakdown voltage and standard deviation.

-

-

Data Analysis:

-